molecular formula C16H26N5O7P B584826 Mono-POC Ethyl Tenofovir (Mixture of Diastereomers) CAS No. 1796539-92-8

Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)

Cat. No. B584826
CAS RN: 1796539-92-8
M. Wt: 431.386
InChI Key: JBEJTHIFJKPVQX-ICTCQJIBSA-N
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Description

Mono-POC Ethyl Tenofovir is a compound with the molecular formula C16H26N5O7P and a molecular weight of 431.4 . It’s also known as Tenofovir Ethyl Monoisoproxil . This compound is a metabolite of an HIV reverse transcriptase (HIV-1 RT) inhibitor .


Molecular Structure Analysis

The chemical name of Mono-POC Ethyl Tenofovir is (((((®-1- (6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl) (ethoxy)phosphoryl)oxy)methyl isopropyl carbonate . The Smiles notation is: CCOP (OCOC (OC ©C)=O) (CO [C@H] ©CN1C=NC2=C (N)N=CN=C12)=O .

Scientific Research Applications

Efficacy in Hepatitis B Treatment

  • Tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, is widely used in treating HBV and HIV infections due to its potent antiviral activity. It has been shown to be superior to adefovir in randomized controlled trials for treating chronic HBV, making it a preferred first-line monotherapy option for HBV in monoinfected patients (Jenh & Pham, 2010).

Safety and Resistance Profiles

  • Despite TDF's excellent safety records, there have been reports of TDF-induced Fanconi syndrome among patients with chronic hepatitis B, which reversed upon TDF withdrawal. This suggests the need for careful monitoring of renal function in patients treated with TDF, especially those with other renal risk factors or previous exposure to adefovir dipivoxil (ADV) (Viganò et al., 2014).

  • Studies have shown no significant development of resistance to TDF after up to 144 weeks of therapy in patients monoinfected with chronic HBV, indicating a high barrier to resistance, which is crucial for long-term treatment effectiveness (Snow–Lampart et al., 2011).

Tenofovir in HIV Prevention

  • Tenofovir has also been evaluated as a pre-exposure prophylaxis (PrEP) for HIV prevention in various populations, including injecting drug users. A study in Bangkok, Thailand, showed that daily oral use of tenofovir significantly reduced the risk of HIV transmission among injecting drug users, demonstrating its potential in HIV prevention strategies (Choopanya et al., 2013).

Potential for Dual Compartment Use

  • Research on combination gels containing tenofovir for use as a microbicide has shown promising safety and efficacy profiles for both ectocervical and colorectal tissues, suggesting potential for dual compartment use in preventing HIV-1 transmission (Dezzutti et al., 2012).

Mechanism of Action

Target of Action

Mono-POC Ethyl Tenofovir, a derivative of Tenofovir, primarily targets the viral enzyme reverse transcriptase . This enzyme plays a crucial role in the life cycle of HIV and Hepatitis B virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

Mono-POC Ethyl Tenofovir acts as a nucleotide analog reverse transcriptase inhibitor (NtRTI) . Once activated, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, for incorporation into the growing viral DNA chain . Upon incorporation, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Biochemical Pathways

The action of Mono-POC Ethyl Tenofovir affects the biochemical pathway of viral replication. By inhibiting reverse transcriptase, it prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV and Hepatitis B virus . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.

Pharmacokinetics

Mono-POC Ethyl Tenofovir is a prodrug, designed to improve the oral bioavailability and membrane permeability of Tenofovir . Once absorbed, it is converted to its active form, Tenofovir, which is then further metabolized to the active metabolite, Tenofovir diphosphate . The pharmacokinetic properties of Mono-POC Ethyl Tenofovir, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of Mono-POC Ethyl Tenofovir’s action is the inhibition of viral replication, leading to a decrease in viral load in HIV-infected individuals . In the case of Hepatitis B virus, treatment with Tenofovir can lead to undetectable levels of viral DNA .

Safety and Hazards

Mono-POC Ethyl Tenofovir is harmful if swallowed. It is advised to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapours/spray. In case of skin contact, wash the affected area with soap and water. Consult a physician if any exposure symptoms are observed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mono-POC Ethyl Tenofovir involves the conversion of Tenofovir into Mono-POC Ethyl Tenofovir through a series of chemical reactions.", "Starting Materials": [ "Tenofovir", "Ethylene oxide", "Diethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Tenofovir is reacted with ethylene oxide in the presence of diethylamine and sodium hydroxide to form Mono-POC Ethyl Tenofovir intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to remove the POC protecting group, resulting in the formation of Mono-Hydroxy Ethyl Tenofovir intermediate.", "Step 3: The intermediate is then treated with sodium bicarbonate to neutralize the acid and then with methanol to remove the remaining protecting groups.", "Step 4: The final step involves the addition of ethanol and water to the mixture to obtain Mono-POC Ethyl Tenofovir (Mixture of Diastereomers)." ] }

CAS RN

1796539-92-8

Molecular Formula

C16H26N5O7P

Molecular Weight

431.386

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C16H26N5O7P/c1-5-26-29(23,27-9-24-16(22)28-11(2)3)10-25-12(4)6-21-8-20-13-14(17)18-7-19-15(13)21/h7-8,11-12H,5-6,9-10H2,1-4H3,(H2,17,18,19)/t12-,29?/m1/s1

InChI Key

JBEJTHIFJKPVQX-ICTCQJIBSA-N

SMILES

CCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C

synonyms

(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide;  Tenofovir Ethyl Monoisoproxil;  [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine; 

Origin of Product

United States

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